molecular formula C14H21BO2S B6161946 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane CAS No. 1899905-99-7

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B6161946
CAS No.: 1899905-99-7
M. Wt: 264.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its stability and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a catalyst. The reaction is usually carried out under inert conditions to prevent oxidation. The process can be optimized by adjusting the temperature, solvent, and reaction time to achieve high yields and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of contamination and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the methylsulfanyl group.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with a different aromatic substitution pattern.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A boronic ester derivative with additional functional groups.

Uniqueness

The presence of the methylsulfanyl group in 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane imparts unique reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

4,4,5,5-Tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane (CAS No. 1016641-70-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on available research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure, which is significant for its reactivity and biological activity. The molecular formula is C13H19BO3SC_{13}H_{19}BO_3S, and it possesses unique substituents that influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acids with phenolic compounds under palladium-catalyzed conditions. The following general reaction scheme can be considered:

  • Starting Materials : Boronic acid and substituted phenolic compound.
  • Catalyst : Palladium (Pd) catalyst.
  • Solvent : Commonly used solvents include dioxane or DMF.
  • Conditions : Heating under reflux for several hours.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis through reactive oxygen species (ROS) generation.
  • Case Study : A study evaluated the cytotoxic effects of various dioxaborolanes on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5ROS Generation
Control (Doxorubicin)MCF-70.5DNA Intercalation

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens:

  • Study Findings : In vitro tests demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined for several strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while it exhibits biological activity against cancer and microbial strains, it may also present cytotoxicity at higher concentrations.

Properties

CAS No.

1899905-99-7

Molecular Formula

C14H21BO2S

Molecular Weight

264.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.